molecular formula C21H16O B14738413 (9-Phenyl-9H-fluoren-9-yl)acetaldehyde CAS No. 5043-46-9

(9-Phenyl-9H-fluoren-9-yl)acetaldehyde

Cat. No.: B14738413
CAS No.: 5043-46-9
M. Wt: 284.3 g/mol
InChI Key: LTBXLBUEKQBHHX-UHFFFAOYSA-N
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Description

(9-Phenyl-9H-fluoren-9-yl)acetaldehyde is an organic compound with a complex structure that includes a fluorene backbone substituted with a phenyl group and an acetaldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (9-Phenyl-9H-fluoren-9-yl)acetaldehyde typically involves the reaction of 9-phenyl-9H-fluoren-9-ol with appropriate reagents to introduce the acetaldehyde group. One common method is the oxidation of 9-phenyl-9H-fluoren-9-ol using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar oxidation reactions with optimized conditions for higher yield and purity.

Chemical Reactions Analysis

Types of Reactions

(9-Phenyl-9H-fluoren-9-yl)acetaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: PCC, DMP, KMnO4, CrO3

    Reducing Agents: NaBH4, LiAlH4

    Substitution Reagents: Halogens, nitro compounds

Major Products

    Oxidation: (9-Phenyl-9H-fluoren-9-yl)carboxylic acid

    Reduction: (9-Phenyl-9H-fluoren-9-yl)methanol

    Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

(9-Phenyl-9H-fluoren-9-yl)acetaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of (9-Phenyl-9H-fluoren-9-yl)acetaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and other biomolecules, potentially altering their function. The aromatic rings can participate in π-π interactions and other non-covalent interactions with biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of a fluorene backbone with a phenyl group and an aldehyde functional group

Properties

CAS No.

5043-46-9

Molecular Formula

C21H16O

Molecular Weight

284.3 g/mol

IUPAC Name

2-(9-phenylfluoren-9-yl)acetaldehyde

InChI

InChI=1S/C21H16O/c22-15-14-21(16-8-2-1-3-9-16)19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h1-13,15H,14H2

InChI Key

LTBXLBUEKQBHHX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2(C3=CC=CC=C3C4=CC=CC=C42)CC=O

Origin of Product

United States

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